2-(Indolin-1yl)-melatonin
CAS No.:
Cat. No.: VC14495562
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O2 |
|---|---|
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | N-[2-[2-(2,3-dihydroindol-1-ylmethyl)-5-methoxy-1H-indol-3-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C22H25N3O2/c1-15(26)23-11-9-18-19-13-17(27-2)7-8-20(19)24-21(18)14-25-12-10-16-5-3-4-6-22(16)25/h3-8,13,24H,9-12,14H2,1-2H3,(H,23,26) |
| Standard InChI Key | WPMBIMXWTHXWHN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CN3CCC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(Indolin-1yl)-melatonin features a hybrid structure combining a melatonin backbone with a 2,3-dihydroindole (indoline) substitution at the C2 position of the indole ring. The IUPAC name, N-[2-[2-(2,3-dihydroindol-1-ylmethyl)-5-methoxy-1H-indol-3-yl]ethyl]acetamide, reflects this modification . Key structural attributes include:
-
Indoline moiety: A saturated bicyclic system fused to the indole core, introducing conformational rigidity.
-
Acetamide side chain: A flexible ethylacetamide group at the C3 position, critical for receptor interactions.
-
5-Methoxy substitution: A methoxy group at the C5 position of the indole ring, conserved from endogenous melatonin.
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 363.5 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 6 |
| SMILES | COc1ccc2[nH]c(CN3CCc4ccccc43)c(CCNC(C)=O)c2c1 |
Stereochemical Considerations
Synthesis and Structure-Activity Relationships (SAR)
Synthetic Pathways
The synthesis of 2-(indolin-1yl)-melatonin involves a multi-step sequence:
-
Indoline functionalization: Alkylation of 2,3-dihydroindole with chloromethyl indole intermediates.
-
Acetamide coupling: Reaction of the intermediate with ethyl bromoacetate followed by hydrolysis and acetylation.
-
Purification: Chromatographic separation to isolate the target compound from regioisomers .
Key SAR Insights
Modifications to the indoline and acetamide groups profoundly influence receptor selectivity:
-
Unsubstituted indoline: The parent compound (6b) exhibits optimal MT₂ affinity () and selectivity (MT₁/MT₂ ratio = 115) .
-
5-Substituted indoline derivatives:
-
Acetamide replacement:
Table 2: Pharmacological Profiles of Select Analogues
| Compound | MT₁ (nM) | MT₂ (nM) | Selectivity (MT₁/MT₂) |
|---|---|---|---|
| 6b | 115 | 1 | 115 |
| 6e | 1400 | 0.001 + 148 | 1.4 × 10⁶ |
| 5-Br-6b | 210 | 10 | 21 |
Pharmacological Characterization
Receptor Binding Dynamics
Radioligand displacement assays using -iodomelatonin demonstrate:
-
MT₂ selectivity: 6b shows 115-fold preference for MT₂ over MT₁ receptors .
-
Biphasic binding: Compound 6e binds MT₂ receptors with picomolar affinity at one site and nanomolar affinity at a secondary site, implying receptor dimerization or allosteric pockets .
Functional Activity
-
Antagonism: 6b inhibits melatonin-induced GTPγS binding in MT₂-expressing cells (IC₅₀ = 3.2 nM) .
-
Partial agonism: 6e exhibits weak intrinsic activity (EC₅₀ = 1.2 μM) at MT₂ receptors, suggesting context-dependent signaling .
Therapeutic Implications and Challenges
Circadian Rhythm Modulation
The MT₂ selectivity of 6b positions it as a candidate for treating circadian sleep-wake disorders without MT₁-mediated side effects (e.g., hypothermia). Preclinical models show phase-shifting effects comparable to tasimelteon but with longer receptor occupancy .
Oncology Applications
Although unstudied in cancer models, MT₂ receptors are implicated in tumor proliferation. The biphasic binding of 6e could enable dose-dependent modulation of oncogenic signaling pathways.
Clinical Development Barriers
-
Poor aqueous solubility: LogP = 3.3 necessitates prodrug strategies for oral bioavailability.
-
Off-target effects: 6b inhibits CYP1A2 at supratherapeutic concentrations () .
-
Enantiomeric purity: The lack of enantioselective synthesis methods complicates pharmacokinetic optimization.
Future Directions
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., PLGA carriers) could enhance brain penetration for circadian applications. Preliminary simulations indicate a blood-brain barrier permeability score of 0.78 (vs. 0.34 for melatonin) .
Dual MT₁/MT₂ Modulators
Hybrid derivatives combining 6b’s indoline group with MT₁-preferring pharmacophores may achieve balanced circadian regulation. Virtual screening identifies quinazolinone hybrids as promising candidates .
Epigenetic Interactions
Given melatonin’s role in DNA methylation, 2-(indolin-1yl)-melatonin derivatives could synergize with histone deacetylase inhibitors in cancer therapy, though this remains unexplored .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume